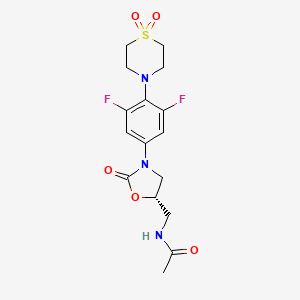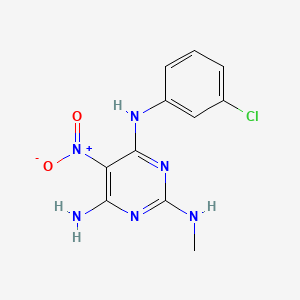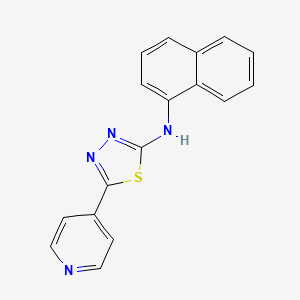
N-(((5S)-3-(4-(1,1-Dioxido-4-thiomorpholinyl)-3,5-difluorophenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide
Vue d'ensemble
Description
PNU288034 is a potent oxazolidinone antibiotic known for its antimicrobial activity. It has been primarily studied for its effectiveness against Gram-positive bacterial infections. This compound was initially developed by Pfizer Inc. and has shown promising results in preclinical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PNU288034 involves several key steps. One of the synthetic routes includes the reaction of carbamate with (S)-N-(2-acetoxy-3-chloropropyl)acetamide in the presence of lithium tert-butoxide and methanol, leading to the formation of (S)-oxazolidine. The final step involves the oxidation of the thiomorpholine sulfide group with N-methylmorpholine-N-oxide in the presence of a catalytic amount of osmium tetroxide .
Industrial Production Methods
Industrial production methods for PNU288034 are not widely documented, but the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
PNU288034 undergoes various chemical reactions, including:
Oxidation: The thiomorpholine sulfide group is oxidized to a sulfone.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: N-methylmorpholine-N-oxide and osmium tetroxide are commonly used for the oxidation of the thiomorpholine sulfide group.
Substitution: Lithium tert-butoxide and methanol are used in the substitution reactions.
Major Products
The major product formed from the oxidation reaction is the sulfone derivative of PNU288034. Substitution reactions can lead to various derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
PNU288034 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the transport mechanisms of oxazolidinone antibiotics.
Biology: Investigated for its antimicrobial properties and its ability to inhibit bacterial growth.
Medicine: Explored as a potential treatment for Gram-positive bacterial infections.
Industry: Utilized in research and development for new antibiotic formulations
Mécanisme D'action
PNU288034 exerts its effects by inhibiting the 30S ribosomal subunit, which is essential for bacterial protein synthesis. This inhibition prevents the bacteria from producing proteins necessary for their growth and survival. The compound is taken up by human organic anion transporter 3 and human multidrug and toxin extrusion protein 1, which play a role in its renal secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with similar antimicrobial properties.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Uniqueness
PNU288034 is unique due to its specific transport mechanisms involving organic anion transporter 3 and multidrug and toxin extrusion protein 1. This unique transport mechanism affects its pharmacokinetics and renal clearance, distinguishing it from other oxazolidinone antibiotics .
Propriétés
IUPAC Name |
N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGZLFWXBIVLBD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433012 | |
| Record name | AG-F-35120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383199-88-0 | |
| Record name | PNU-288034 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383199880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-F-35120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-288034 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM8M197AP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B1663207.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B1663212.png)



![N-[3-(N-(2-chloro-1-oxoethyl)-4-nitroanilino)propyl]-2,2,2-trifluoroacetamide](/img/structure/B1663218.png)
![4-[(1-Methyl-5-tetrazolyl)thio]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1663220.png)

![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)
![N2,N2-dimethyl-6-[[[1-(1-naphthalenyl)-5-tetrazolyl]thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1663224.png)
![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)